

Preclinical Powerhouse: Milciclib Shines in Combination Therapies

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Compound of Interest		
Compound Name:	Milciclib Maleate	
Cat. No.:	B1683774	Get Quote

A comprehensive review of preclinical data reveals Milciclib's synergistic potential in combination with various anti-cancer agents, offering promising new avenues for treating a range of malignancies. This guide provides an in-depth comparison of Milciclib combination therapies, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

Milciclib, a pan-inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant antitumor activity in preclinical models, not only as a monotherapy but more potently in combination with other targeted therapies.[1] Its ability to induce cell cycle arrest and modulate key signaling pathways makes it an ideal candidate for synergistic combinations aimed at overcoming drug resistance and enhancing therapeutic efficacy.

Combination with Tyrosine Kinase Inhibitors (TKIs) in Hepatocellular Carcinoma (HCC)

Preclinical studies have extensively explored the combination of Milciclib with TKIs, such as sorafenib, lenvatinib, and regorafenib, for the treatment of hepatocellular carcinoma (HCC). The data consistently demonstrates a synergistic anti-proliferative effect.

In Vitro Synergism: IC50 Values

The combination of Milciclib with TKIs significantly reduces the half-maximal inhibitory concentration (IC50) of each agent, indicating a potent synergistic interaction in HCC cell lines.

[1]



Cell Line	Treatment	IC50 (μM)
МНСС97-Н	Milciclib	~0.35
Sorafenib	~6.0	
Milciclib + Sorafenib	>50% Reduction in individual	
Lenvatinib	~0.1	_
Milciclib + Lenvatinib	>50% Reduction in individual IC50s	
Regorafenib	~1.8	_
Milciclib + Regorafenib	>50% Reduction in individual IC50s	
A2780 (Ovarian)	Milciclib	0.2
HCT116 (Colorectal)	Milciclib	0.275
RKO (Colorectal)	Milciclib	0.403

In Vivo Efficacy: Orthotopic Murine Model of Human HCC

In an orthotopic mouse model using human MHCC97-H cells, the combination of Milciclib and sorafenib resulted in a remarkable synergistic anti-HCC activity, significantly inhibiting tumor growth compared to either agent alone.[1]

Treatment Group	Dosage	Tumor Growth Inhibition
Vehicle	-	-
Milciclib	30 mg/kg/day (oral)	~40-50% reduction vs. vehicle
Sorafenib	20 mg/kg/day (oral)	~40-50% reduction vs. vehicle
Milciclib + Sorafenib	Suboptimal doses of each	~70-90% reduction vs. vehicle



Combination with MEK Inhibitors in Colorectal Cancer

Emerging preclinical evidence highlights the synergistic effects of combining Milciclib with MEK inhibitors like Mirdametinib (PD-0325901) in various cancers, including colorectal cancer.[2] This combination targets compensatory signaling pathways that often lead to resistance to CDK inhibitors.[2]

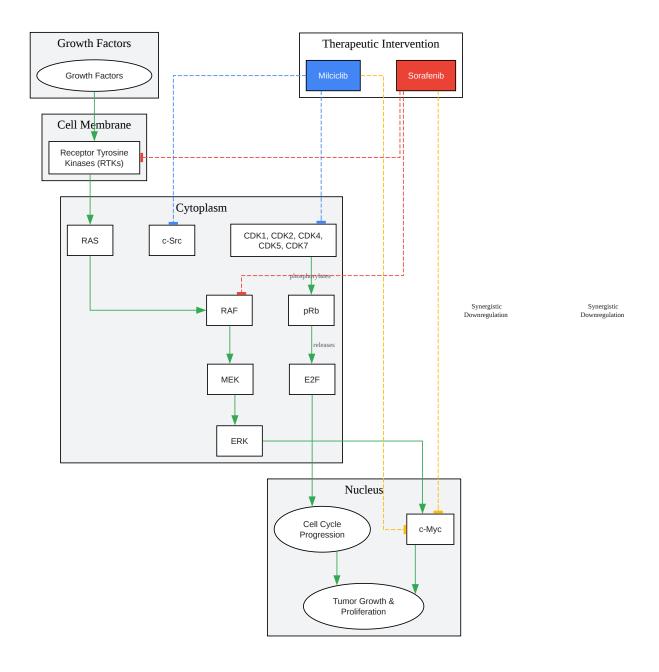
Key Mechanistic Findings:

- Enhanced Cell Cycle Arrest: The combination induces a more profound cell cycle arrest at the G0/G1 and G2/M phases compared to single-agent treatment.[2]
- Impaired DNA Repair: The combination impairs homologous recombination repair, evidenced by reduced RAD51 levels, and enhances DNA damage, as indicated by increased yH2AX.[2]
- Induction of Senescence: Mirdametinib, both alone and in combination with Milciclib, promotes cellular senescence, characterized by the upregulation of p16 and p21.[2]

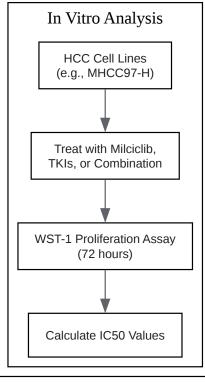
Signaling Pathways and Mechanisms of Action

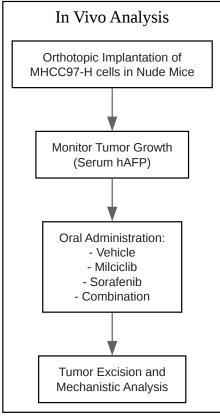
The synergistic effects of Milciclib combination therapies stem from their complementary mechanisms of action, targeting multiple nodes within cancer-driving signaling pathways.











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References

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